1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE involves several steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride to form 2-chlorobenzylsulfonyl chloride . This intermediate is then reacted with N-cyclopentylpiperidine-4-carboxamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The methanesulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and cellular regulatory mechanisms.
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
2-Chlorobenzylsulfonyl chloride: Similar in structure but lacks the piperidine ring and carboxamide group.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the chlorophenyl and piperidine components.
N-Cyclopentylpiperidine-4-carboxamide: Contains the piperidine and carboxamide groups but lacks the chlorophenyl and methanesulfonyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-cyclopentylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-17-8-4-1-5-15(17)13-25(23,24)21-11-9-14(10-12-21)18(22)20-16-6-2-3-7-16/h1,4-5,8,14,16H,2-3,6-7,9-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMLKMZDQYDIDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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